
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is a complex carbohydrate compound, specifically a tetrasaccharide, composed of four galactose units linked to an aldehydo-glucose unit. This compound is part of the glycan family, which plays a crucial role in various biological processes, including cell-cell interactions, protein folding, and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves multiple glycosylation steps. Each galactose unit is sequentially added to the growing oligosaccharide chain through glycosidic bonds. The reaction conditions typically require the presence of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes like glycosyltransferases. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the glycosidic bonds.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are highly specific and can catalyze the formation of glycosidic bonds with high efficiency. The process involves the use of activated sugar nucleotides as glycosyl donors and the target oligosaccharide as the acceptor. The reaction is typically carried out in bioreactors under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups on the galactose units can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (for acetylation) or methyl iodide (for methylation) are commonly used.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in studying cell-cell interactions and glycan-mediated signaling pathways.
Medicine: Investigated for its potential in developing glycan-based therapeutics and diagnostics.
Industry: Used in the production of glycan-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc involves its interaction with specific receptors and proteins on the cell surface. The compound can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The binding of this glycan to its molecular targets can trigger signaling pathways that influence cell behavior, immune responses, and protein folding.
Comparison with Similar Compounds
Similar Compounds
Gal(a1-6)Gal(a1-6)Gal(a1-6)Glc: A trisaccharide with similar glycosidic linkages but one less galactose unit.
Gal(a1-6)Gal(a1-6)Glc: A disaccharide with two galactose units linked to glucose.
Gal(a1-6)Glc: A simple disaccharide with one galactose unit linked to glucose.
Uniqueness
Gal(a1-6)Gal(a1-6)Gal(a1-6)Gal(a1-6)aldehydo-Glc is unique due to its tetrasaccharide structure and the presence of an aldehydo-glucose unit. This structure provides specific binding properties and biological activities that are distinct from shorter oligosaccharides. The multiple galactose units enhance its ability to interact with various proteins and receptors, making it a valuable compound in glycoscience research.
Properties
Molecular Formula |
C30H52O26 |
|---|---|
Molecular Weight |
828.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1 |
InChI Key |
XYSPNTPTSPNTHM-VGPTZICZSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


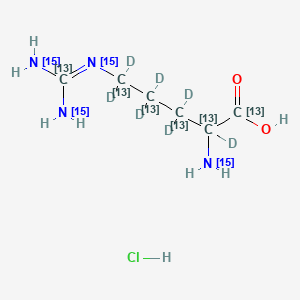
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
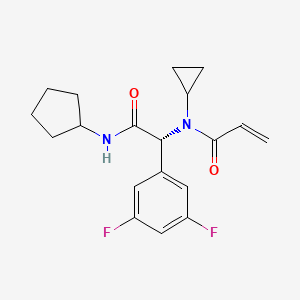
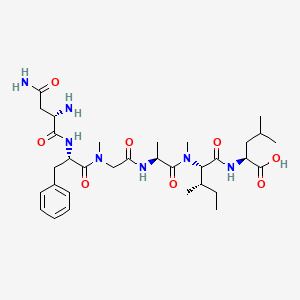
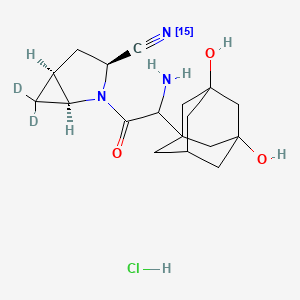
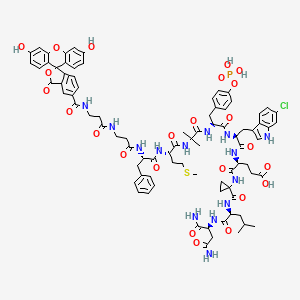
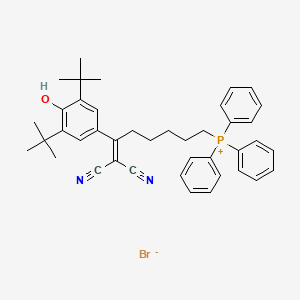
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
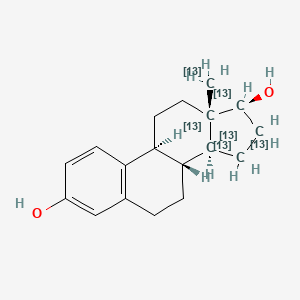
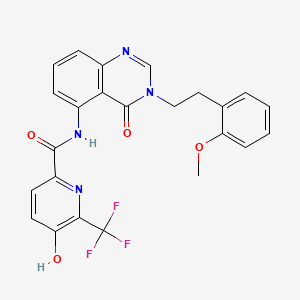
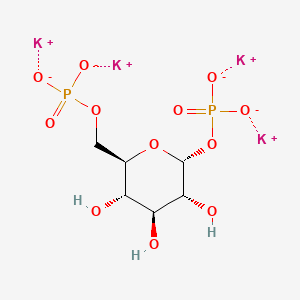
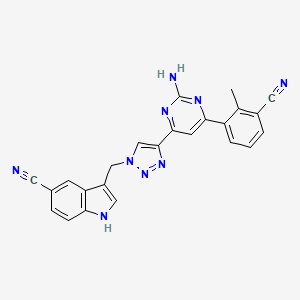
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)
![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
